

# A Technical Guide to Tetrachloro-m-xylene: Structure, Properties, and Experimental Methodologies

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## Compound of Interest

Compound Name: Tetrachloro-m-xylene

Cat. No.: B046432

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This technical guide provides an in-depth overview of **tetrachloro-m-xylene**, a halogenated aromatic compound with significant applications in analytical chemistry. This document details its chemical structure, physicochemical properties, and outlines the methodologies for its synthesis and analysis, designed for a scientific audience.

## Chemical Identity and Structure

**Tetrachloro-m-xylene**, systematically named 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is a derivative of m-xylene where the four aromatic hydrogen atoms have been substituted with chlorine atoms.<sup>[1]</sup> Its chemical formula is  $C_8H_6Cl_4$ .<sup>[1][2]</sup>

## Chemical Structure Diagram

The molecular structure of **tetrachloro-m-xylene** is depicted below, illustrating the arrangement of atoms in the benzene ring with two methyl groups and four chlorine atoms.

Caption: Chemical structure of 1,2,3,5-tetrachloro-4,6-dimethylbenzene.

## Chemical Identifiers

For precise identification and reference in scientific literature and databases, the following identifiers are used for **tetrachloro-m-xylene**.

Identifier Type	Value
IUPAC Name	1,2,3,5-tetrachloro-4,6-dimethylbenzene[2]
CAS Number	877-09-8[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>4</sub> [1][2][3]
Canonical SMILES	CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl[2][3]
InChI Key	NTUBJKOTTSFEEV-UHFFFAOYSA-N[2][4]

## Physicochemical Properties

The physical and chemical properties of **tetrachloro-m-xylene** are crucial for its application, handling, and environmental fate. A summary of these properties is presented below.

Property	Value
Molecular Weight	243.9 g/mol [2][3]
Appearance	Colorless or white solid[1]
Melting Point	222-223 °C[1][3][5]
Boiling Point	~297 °C (estimate)[4]
Density	1.436 g/cm <sup>3</sup> [4]
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	~4.5 - 5.24[4][6]
Water Solubility	Low[4]

## Experimental Protocols

This section details the common experimental procedures for the synthesis and analysis of **tetrachloro-m-xylene**.

## Synthesis of Tetrachloro-m-xylene

The most common method for synthesizing **tetrachloro-m-xylene** is through the electrophilic aromatic substitution of m-xylene.<sup>[4]</sup>

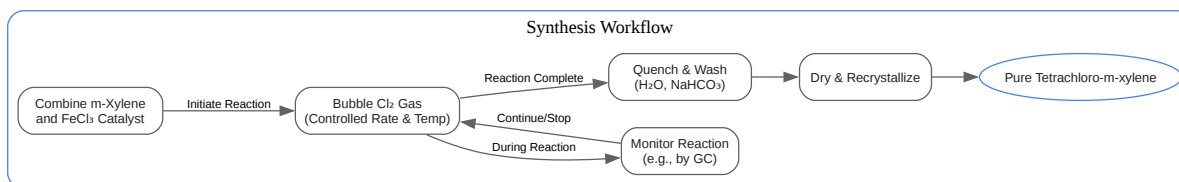
Principle: This reaction involves the progressive chlorination of the m-xylene aromatic ring. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, which influences the position of the incoming chlorine atoms.<sup>[4]</sup> A Lewis acid catalyst, typically ferric chloride ( $\text{FeCl}_3$ ), is used to polarize the  $\text{Cl-Cl}$  bond, generating a highly electrophilic chloronium ion ( $\text{Cl}^+$ ) that attacks the electron-rich benzene ring.<sup>[4]</sup> The reaction proceeds stepwise, leading to a mixture of chlorinated products, from which the tetrachlorinated derivative is isolated.<sup>[4]</sup>

Generalized Laboratory Procedure:

- **Reaction Setup:** In a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess chlorine and  $\text{HCl}$  byproduct), place m-xylene.
- **Catalyst Addition:** Add a catalytic amount of anhydrous ferric chloride ( $\text{FeCl}_3$ ) to the m-xylene.
- **Chlorination:** While stirring the mixture, bubble chlorine gas ( $\text{Cl}_2$ ) through the liquid at a controlled rate. The reaction is exothermic, and the temperature may need to be managed with a cooling bath.
- **Reaction Monitoring:** The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to observe the disappearance of m-xylene and the formation of mono-, di-, tri-, and tetrachlorinated products.
- **Work-up:** Once the desired level of chlorination is achieved, stop the chlorine flow. The reaction mixture is then typically washed with water to remove the catalyst and any dissolved  $\text{HCl}$ . An additional wash with a dilute base (e.g., sodium bicarbonate solution) may be used to neutralize any remaining acid.
- **Purification:** The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product, **tetrachloro-m-xylene**, is then isolated and purified, typically by

recrystallization from a suitable solvent (e.g., ethanol or hexane), taking advantage of its solid nature at room temperature.[1]

A logical workflow for this synthesis is presented below.



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Caption: Generalized workflow for the synthesis of **tetrachloro-m-xylene**.

## Analysis of Tetrachloro-m-xylene

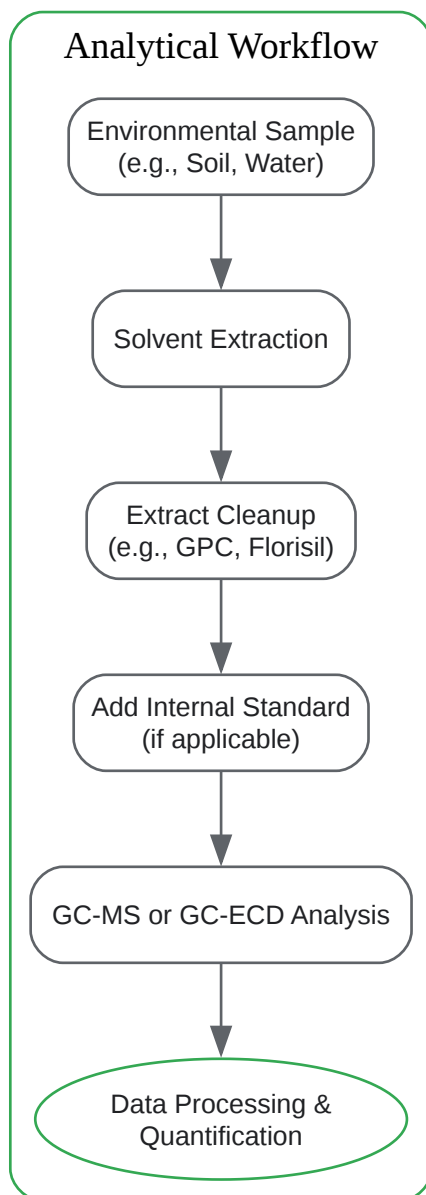
**Tetrachloro-m-xylene** (TCMX) is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides and other halogenated compounds by gas chromatography.[1] The following outlines a general procedure for its analysis, often as part of a broader analytical method for environmental samples.

**Principle:** Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like TCMX. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A detector, commonly an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification, is used for detection and quantification.

Generalized Analytical Procedure (GC-MS/ECD):

- **Sample Preparation/Extraction:** For solid samples (e.g., soil, sediment), analytes are extracted using a suitable solvent like dichloromethane or a hexane/acetone mixture. Techniques such as Soxhlet extraction, microwave-assisted extraction, or accelerated solvent extraction can be employed.<sup>[1]</sup> The extract is then concentrated.
- **Cleanup:** The raw extract often contains interfering compounds from the sample matrix. Cleanup steps are necessary to remove these interferences. This may involve techniques like Gel Permeation Chromatography (GPC) to remove large molecules or adsorption chromatography using materials like Florisil or silica gel.
- **Internal Standard Spiking:** A known amount of an internal standard (if TCMX is the analyte) or the TCMX surrogate standard (if analyzing other compounds) is added to the sample extract before injection into the GC.
- **GC Analysis:**
  - **Injection:** A small volume (e.g., 1  $\mu$ L) of the final extract is injected into the GC inlet, which is heated to ensure rapid volatilization.
  - **Separation:** A capillary column (e.g., a non-polar or semi-polar column like a DB-5ms or HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute compounds in order of their boiling points and polarity.
  - **Detection:**
    - **ECD:** Highly sensitive to electrophilic compounds like chlorinated hydrocarbons.
    - **MS:** Provides mass spectral data, allowing for positive identification based on the fragmentation pattern of the molecule. It is often operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
- **Quantification:** The concentration of **tetrachloro-m-xylene** is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

A diagram illustrating the analytical workflow is provided below.



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Caption: General workflow for the analysis of **tetrachloro-m-xylene**.

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